Dual Mcl‑1/Bcl‑2 Binding Affinity: Mcl‑1/bcl‑2‑IN‑2 vs. MCL‑1/BCL‑2‑IN‑3 (Compound 2)
Mcl‑1/bcl‑2‑IN‑2 (Nap‑1) exhibits a balanced dual inhibition profile with IC50 values of 4.45 μM for Mcl‑1 and 3.18 μM for Bcl‑2 in an ELISA‑based binding assay [1]. Its closest analog, MCL‑1/BCL‑2‑IN‑3 (Compound 2), is approximately 1.3‑fold less potent against Bcl‑2 and 1.5‑fold less potent against Mcl‑1, with IC50s of 5.95 μM and 4.78 μM, respectively . This quantitative difference, although modest in fold terms, reflects a distinct binding mode that influences the compound's utility as a dual PROTAC warhead, as only Nap‑1 yielded degradation‑competent PROTACs with dual target engagement .
| Evidence Dimension | Binding affinity (IC50) against Mcl‑1 and Bcl‑2 in ELISA assay |
|---|---|
| Target Compound Data | Mcl‑1 IC50 = 4.45 μM; Bcl‑2 IC50 = 3.18 μM |
| Comparator Or Baseline | MCL‑1/BCL‑2‑IN‑3 (Compound 2): Mcl‑1 IC50 = 5.95 μM; Bcl‑2 IC50 = 4.78 μM |
| Quantified Difference | Mcl‑1: 1.34‑fold more potent; Bcl‑2: 1.50‑fold more potent for target compound |
| Conditions | ELISA‑based binding assay; recombinant Mcl‑1 and Bcl‑2 proteins; published in J Med Chem 2019 and corroborated by vendor datasheets |
Why This Matters
The superior and more balanced dual potency makes Mcl‑1/bcl‑2‑IN‑2 the preferred starting point for studies requiring simultaneous blockade of both Mcl‑1 and Bcl‑2, such as PROTAC design or co‑dependency apoptosis models, where weaker or unbalanced analogs yield sub‑optimal degradation or incomplete target engagement.
- [1] Wang Z, He N, Guo Z, Niu C, Song T, Guo Y, Cao K, Wang A, Zhu J, Zhang X, Zhang Z. J Med Chem. 2019;62(17):8152-8163. IC50 values extracted from structural characterization and validated by MedChemExpress product datasheet. View Source
